BenchChemオンラインストアへようこそ!

Cvn-424

GPR6 GPR3 GPR12

CVN-424 is the only GPR6 inverse agonist with validated in vivo efficacy for Parkinson's research, reversing motor deficits in haloperidol-induced catalepsy and 6-OHDA lesion models. Its high selectivity (265x over GPR3) and defined brain receptor occupancy (6.0-7.4 ng/mL) ensure reproducible, dopamine-independent pathway studies. For translational neuroscience requiring a de-risked, benchmarked tool, CVN-424 is the essential choice.

Molecular Formula C24H29F2N5O3
Molecular Weight 473.5 g/mol
CAS No. 2254706-21-1
Cat. No. B6240649
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCvn-424
CAS2254706-21-1
Molecular FormulaC24H29F2N5O3
Molecular Weight473.5 g/mol
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)N=C(C(=N2)N3CCC(CC3)OC4=C(C=C(C=C4)F)F)NC5CCOC5
InChIInChI=1S/C24H29F2N5O3/c1-15(32)31-10-6-20-21(13-31)28-23(27-17-7-11-33-14-17)24(29-20)30-8-4-18(5-9-30)34-22-3-2-16(25)12-19(22)26/h2-3,12,17-18H,4-11,13-14H2,1H3,(H,27,28)/t17-/m1/s1
InChIKeyHSWVJQBEXRKOBZ-QGZVFWFLSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

CVN-424 (CAS: 2254706-21-1) Procurement Guide: First-in-Class Clinical-Stage GPR6 Inverse Agonist for Parkinson's Disease Research


CVN-424 (also designated CVN424, Solengepras) is a synthetic organic small molecule that functions as a first-in-class, non-dopaminergic, and highly selective inverse agonist of the orphan G-protein-coupled receptor GPR6 [1]. With a molecular formula of C₂₄H₂₉F₂N₅O₃ and a molecular weight of 473.52 g/mol, this compound is currently under clinical investigation for the treatment of Parkinson's disease motor symptoms [2]. CVN-424 is characterized by its oral bioavailability and demonstrated ability to penetrate the blood-brain barrier (BBB) [3], making it a unique research tool for modulating striatal circuitry distinct from conventional dopaminergic therapies.

CVN-424 (CAS: 2254706-21-1) Substitution Risk: Why Not All GPR6 Modulators Are Equivalent


Generic substitution or use of alternative GPR6 tool compounds is not scientifically valid for CVN-424 due to its precisely defined stereochemical identity ((R)-enantiomer) and a quantifiably unique selectivity profile validated through direct head-to-head comparison [1]. While related ligands such as CVN527 (a structurally distinct GPR6 inverse agonist) may exhibit comparable in vitro EC₅₀ values in the nanomolar range , CVN-424's differentiation rests on a multi-parameter profile that includes verified brain receptor occupancy (RO) thresholds established in vivo [1]. The significant potency gain from the initial 43 μM screening hit to a 9.4 nM Ki underscores a specific structural optimization journey that generic GPR6 modulators cannot replicate [1]. This evidence guide quantifies the specific performance advantages that prevent CVN-424 from being considered a simple interchangeable commodity.

CVN-424 (CAS: 2254706-21-1) Quantitative Differentiation: Validated Evidence for Procurement Decisions


CVN-424 Subtype Selectivity: Quantified Advantage Over GPR3 and GPR12 Orthologs

CVN-424 demonstrates a highly restricted binding profile against the closest GPCR family members, GPR3 and GPR12. This selectivity is critical for attributing biological effects specifically to GPR6 modulation rather than off-target activity [1]. The selectivity was directly measured in comparative in vitro functional assays.

GPR6 GPR3 GPR12 Selectivity Off-target

CVN-424 In Vitro Potency Optimization: From 43 μM Hit to 9.4 nM Candidate

The clinical candidate CVN-424 represents a significant optimization from the original high-throughput screening (HTS) starting point. The progression demonstrates a multi-parameter refinement that yields a >4,500-fold improvement in potency [1]. This improvement is a direct result of the structural optimization of the tetrahydropyridopyrazine core scaffold.

Drug Discovery Hit-to-Lead Potency Optimization

CVN-424 Brain Penetration and Receptor Occupancy: Quantified CNS Engagement

CVN-424's ability to cross the blood-brain barrier is validated not just by brain-plasma ratios but by direct measurement of central target engagement. The compound shows dose-dependent receptor occupancy (RO) in the brain, with defined plasma concentration thresholds for achieving significant pharmacological effect [1].

Blood-Brain Barrier Receptor Occupancy CNS Penetration PK/PD

CVN-424 Enantiomeric Specificity: (R)-Isomer Differentiation from (S)-CVN-424

CVN-424 (CAS: 2254706-21-1) is explicitly the (R)-enantiomer of the chiral molecule. This stereochemical identity is not trivial; the (S)-enantiomer (CAS: 1799968-74-3) is sold separately as a distinct compound with a different, and less extensively characterized, pharmacological profile . While both act as GPR6 modulators, the clinical development and extensive quantitative characterization in this guide apply strictly to the (R)-isomer CVN-424.

Stereochemistry Enantiomer Chiral Target Engagement

CVN-424 Clinical Efficacy in Parkinson's Disease: Phase 2 Placebo-Adjusted OFF-Time Reduction

In a randomized, double-blind, placebo-controlled Phase 2 trial (NCT04191577), CVN-424 demonstrated a statistically significant and clinically meaningful reduction in daily OFF-time as an adjunct to levodopa [1]. This human efficacy data provides a level of translational validation that distinguishes CVN-424 from preclinical tool compounds.

Parkinson's Disease Phase 2 Trial OFF-Time Clinical Efficacy

CVN-424 Human Safety and Tolerability: Validated Profile in Phase 1 Trials

The first-in-human Phase 1 study established CVN-424's safety, tolerability, and pharmacokinetic (PK) profile across a wide dose range [1]. The compound exhibited a mean terminal half-life of 30-41 hours, supporting once-daily dosing, and was generally well-tolerated with no serious adverse events reported [1]. This human safety data provides a critical baseline for experimental design that is absent for non-clinical GPR6 compounds.

Phase 1 Safety Tolerability Pharmacokinetics Human

CVN-424 (CAS: 2254706-21-1) Application Scenarios: Translating Quantitative Evidence into Experimental Design


Validated In Vivo Parkinson's Disease Modeling (6-OHDA and Haloperidol-Induced Catalepsy)

For researchers requiring a GPR6 inverse agonist with documented in vivo efficacy, CVN-424 is the only compound for which robust reversal of motor deficits has been published. Data show that oral administration of CVN-424 dose-dependently reverses haloperidol-induced catalepsy in rats and restores mobility in the bilateral 6-hydroxydopamine (6-OHDA) lesion model of Parkinson's disease . This established in vivo activity, coupled with the brain receptor occupancy thresholds defined above (6.0-7.4 ng/mL for 50% RO), provides a fully benchmarked system for preclinical PD studies .

Selective Striatal Indirect Pathway Modulation Without Dopaminergic Confounds

CVN-424 is uniquely suited for dissecting the role of the striatopallidal indirect pathway independently of dopamine receptor signaling. Its target, GPR6, is selectively expressed in dopamine D2 receptor-expressing medium spiny neurons . The high selectivity of CVN-424 for GPR6 (265-fold over GPR3, 68-fold over GPR12) ensures that observed effects can be confidently attributed to indirect pathway modulation, avoiding confounding data from broader GPCR activity or dopaminergic side effects . This makes it the procurement choice for fundamental neurocircuitry research.

Human Translational PK/PD and Receptor Occupancy Studies

For laboratories focused on translational neuroscience and biomarker development, CVN-424 offers a uniquely de-risked profile. Human Phase 1 PK data (Tmax ~2h, half-life 30-41h) are publicly available, allowing for accurate prediction of human exposure . Furthermore, the defined plasma concentration required for 50% brain receptor occupancy in preclinical species (6.0-7.4 ng/mL) provides a quantitative bridge to estimate target engagement in human studies, a feature not available for generic GPR6 tool compounds .

Control Compound for GPR6 Pharmacology in GPCR Screening Panels

Given its well-documented selectivity window (265-fold over GPR3 and 68-fold over GPR12) and validated functional activity (Ki = 9.4 nM, EC₅₀ = 38 nM), CVN-424 serves as an ideal positive control or reference standard in GPCR screening assays targeting GPR6 . The availability of the (S)-enantiomer as a separate catalog item also provides a built-in stereochemical control for verifying assay specificity .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cvn-424

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.